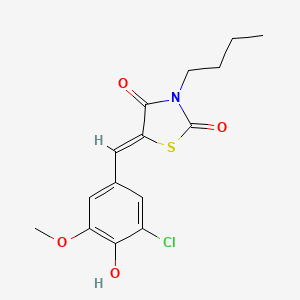

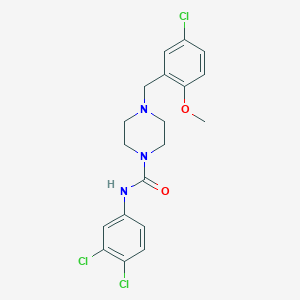

![molecular formula C9H11FN2O3S B4765428 N~3~-[(4-fluorophenyl)sulfonyl]-beta-alaninamide](/img/structure/B4765428.png)

N~3~-[(4-fluorophenyl)sulfonyl]-beta-alaninamide

Übersicht

Beschreibung

“N~3~-[(4-fluorophenyl)sulfonyl]-beta-alaninamide” is an organic compound. It contains a benzenesulfonamide moiety with an amine group attached to the benzene ring . It is a part of the class of organic compounds known as aminobenzenesulfonamides .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 3-bromo-N-(3-fluorophenyl)benzenesulfonamide was synthesized by the amidation reaction . A new process for the synthesis of racemic or optically pure N-[4-cyano-3-trifluoro-methyl-phenyl]-3[4-fluorophenyl-sulfonyl]-2-hydroxy-2-methylpropionamide was also disclosed .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques like X-ray diffraction (XRD) and Density Functional Theory (DFT). The optimized structure of the molecule was calculated by DFT using the B3LYP method with the 6-311G (2 d, p) basis set .Chemical Reactions Analysis

The reactivity of vinyl sulfone-based compounds can be modified from an irreversible to a reversible reaction with thiols . Further studies are needed to understand the specific chemical reactions involving “N~3~-[(4-fluorophenyl)sulfonyl]-beta-alaninamide”.Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the molecular weight of 3-{4-[(4-fluorophenyl)sulfonyl]piperazino}-4H-chromen-4-one is 388.413 Da .Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Chemical Biology

Sulfonyl fluorides, including 4-fluorophenylsulfonyl-beta-alaninamide, find extensive use in organic synthesis. Their incorporation into complex molecules allows for the creation of diverse functional groups. Notably, direct fluorosulfonylation using fluorosulfonyl radicals has emerged as an efficient approach for producing sulfonyl fluorides .

Medicinal Chemistry and Drug Discovery

This compound’s structural features make it a promising candidate for drug development. Researchers explore its potential as an antimicrobial agent, anti-inflammatory drug, and cytotoxicity modulator. Additionally, its role in inhibiting reverse transcriptase (HIV-1) and cellular DNA polymerases warrants further investigation .

Materials Science and Polymer Chemistry

In the realm of materials science, sulfonyl compounds contribute to the design of high-performance polymers. For instance, 4-fluorophenylsulfonyl-beta-alaninamide derivatives could enhance the thermal stability and proton conductivity of polymers, making them suitable for applications such as fuel cells and membranes .

Antitumor Properties

Exploring the potential antitumor effects of this compound is crucial. Researchers investigate its ability to inhibit tumor growth and assess its cytotoxicity against cancer cells. Understanding its mechanism of action could lead to novel therapeutic strategies .

Biological Activity and Enzyme Inhibition

The sulfonyl group’s presence in 4-fluorophenylsulfonyl-beta-alaninamide suggests interactions with enzymes. Investigating its impact on protein kinases, reverse transcriptase, and other cellular processes may reveal valuable insights for drug design and disease treatment .

Photophysical Properties and Sensing Applications

Researchers explore the photophysical behavior of sulfonyl compounds. By studying their fluorescence properties, they can develop sensors for detecting specific analytes or environmental changes. The unique characteristics of 4-fluorophenylsulfonyl-beta-alaninamide may contribute to sensor development .

Wirkmechanismus

Safety and Hazards

Safety data sheets for similar compounds provide information on hazards and safety precautions. For example, 4-Fluorophenyl methyl sulfone is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, causes skin irritation, may cause respiratory irritation, and causes serious eye irritation .

Zukünftige Richtungen

The future directions for research on “N~3~-[(4-fluorophenyl)sulfonyl]-beta-alaninamide” could include further studies on its synthesis, mechanism of action, and potential applications in medicine. For instance, the amidoxime derivative, 4-(5-benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-N′-hydroxy-2-nitrobenzimidamide, will be further evaluated, both in the field of medicinal chemistry and in other relevant areas .

Eigenschaften

IUPAC Name |

3-[(4-fluorophenyl)sulfonylamino]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2O3S/c10-7-1-3-8(4-2-7)16(14,15)12-6-5-9(11)13/h1-4,12H,5-6H2,(H2,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJIYOWTWZVCZQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)S(=O)(=O)NCCC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N~3~-[(4-fluorophenyl)sulfonyl]-beta-alaninamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-({[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]amino}carbonothioyl)-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B4765351.png)

![2-{4-[(cyclohexylamino)methyl]phenoxy}ethanol hydrochloride](/img/structure/B4765375.png)

![{[3-(3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetonitrile](/img/structure/B4765382.png)

![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]tetrahydro-2-furancarboxamide](/img/structure/B4765387.png)

![2-phenyl-7-[2-(2-thienyl)ethyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4765399.png)

![4-[3-(4-methylphenoxy)propoxy]-N-(2-methylphenyl)benzamide](/img/structure/B4765411.png)

![4-({[(3-methylphenyl)amino]carbonothioyl}amino)benzamide](/img/structure/B4765426.png)

![N-(2-furylmethyl)-5-oxo-1-{4-[2-oxo-2-(1-piperidinyl)ethoxy]phenyl}-3-pyrrolidinecarboxamide](/img/structure/B4765433.png)

![methyl 2-({[(2-bromo-4-methylphenyl)amino]carbonyl}amino)benzoate](/img/structure/B4765446.png)